molecular formula C17H22Cl2N2O B4401225 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4401225
M. Wt: 341.3 g/mol
InChI Key: NYHFFXUIRDIDOT-UHFFFAOYSA-N
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Description

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring, a piperazine ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 1-chloro-2-naphthol with 2-chloroethylamine in the presence of a base to form the intermediate 1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}amine. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on certain receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride
  • 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride

Uniqueness

1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride is unique due to its specific structural features, such as the position of the chloro substituent and the length of the ethyl linker

Properties

IUPAC Name

1-[2-(1-chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O.ClH/c1-19-8-10-20(11-9-19)12-13-21-16-7-6-14-4-2-3-5-15(14)17(16)18;/h2-7H,8-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFFXUIRDIDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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